4-(tert-butyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide 4-(tert-butyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 922088-81-1
VCID: VC4628442
InChI: InChI=1S/C26H35N3O2/c1-26(2,3)22-8-5-19(6-9-22)25(30)27-18-24(29-13-15-31-16-14-29)20-7-10-23-21(17-20)11-12-28(23)4/h5-10,17,24H,11-16,18H2,1-4H3,(H,27,30)
SMILES: CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4
Molecular Formula: C26H35N3O2
Molecular Weight: 421.585

4-(tert-butyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide

CAS No.: 922088-81-1

Cat. No.: VC4628442

Molecular Formula: C26H35N3O2

Molecular Weight: 421.585

* For research use only. Not for human or veterinary use.

4-(tert-butyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide - 922088-81-1

Specification

CAS No. 922088-81-1
Molecular Formula C26H35N3O2
Molecular Weight 421.585
IUPAC Name 4-tert-butyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzamide
Standard InChI InChI=1S/C26H35N3O2/c1-26(2,3)22-8-5-19(6-9-22)25(30)27-18-24(29-13-15-31-16-14-29)20-7-10-23-21(17-20)11-12-28(23)4/h5-10,17,24H,11-16,18H2,1-4H3,(H,27,30)
Standard InChI Key ORZIDZYRXWRFKS-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4

Introduction

4-(tert-butyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide is a synthetic organic compound that likely belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry due to their pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Synthesis (Hypothetical Approach)

The synthesis of this compound would likely involve:

  • Amide bond formation: Reacting a benzoyl chloride derivative with an amine containing the indoline and morpholine functionalities.

  • Functional group protection/deprotection: To ensure selective reactions.

  • Purification: Using techniques like recrystallization or chromatography to isolate the final product.

Characterization Techniques

To confirm its identity and purity, the following methods are typically employed:

  • NMR Spectroscopy (1H and 13C): To determine the chemical environment of hydrogen and carbon atoms.

  • Mass Spectrometry (MS): To confirm molecular weight.

  • Infrared Spectroscopy (IR): To identify functional groups.

  • Elemental Analysis: To verify the compound’s composition.

Potential Applications

Based on its structure, this compound could be investigated for:

  • Pharmacological Activity:

    • Anticancer: Testing against various cancer cell lines.

    • Antimicrobial: Screening for activity against bacterial or fungal strains.

  • Drug Development:

    • Evaluating ADME (absorption, distribution, metabolism, excretion) properties using computational tools like SwissADME.

Hypothetical Data Table

PropertyValue/Description
Molecular FormulaC22_{22}H31_{31}N3_{3}O2_{2}
Molecular Weight~369 g/mol
LogP (Lipophilicity)Predicted >3
SolubilityModerate in organic solvents
Biological TargetUnknown; potential kinase or receptor modulator

Future Research Directions

Further studies could focus on:

  • Biological Assays: Determining its efficacy in vitro and in vivo.

  • Structure-Activity Relationship (SAR): Modifying substituents to enhance activity.

  • Toxicology Studies: Assessing safety profiles.

If you have access to more specific data or need assistance with another aspect of this compound, feel free to ask!

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator